3-[2-(1-Piperazinyl)ethyl]phenol (IUPAC: 3-[2-(piperazin-1-yl)ethyl]phenol) represents a hybrid organic compound featuring two pharmacologically significant moieties: a phenolic ring and a piperazine heterocycle, connected via a two-carbon ethyl linker. The systematic name explicitly defines the substitution pattern: the phenol ring is substituted at the meta-position (C3) by an ethyl chain terminating in a piperazinyl group. This molecular architecture classifies it as an N-arylalkylpiperazine derivative within heterocyclic chemistry [1] [2]. Alternative naming conventions include "3-(2-piperazin-1-ylethyl)phenol" and registry numbers like CAS 59817-32-2 (for the closely related 3-(piperazin-1-yl)phenol variant) [2]. The piperazine ring adopts a chair conformation, while the ethyl spacer confers conformational flexibility, enabling optimal interactions with biological targets. Key structural parameters include:
Table 1: Nomenclature and Structural Descriptors of 3-[2-(1-Piperazinyl)ethyl]phenol
| Systematic Name | Registry Numbers | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 3-[2-(Piperazin-1-yl)ethyl]phenol | CAS 59817-32-2 (analog) | C₁₂H₁₈N₂O | Phenolic hydroxyl, ethylpiperazine |
| 1-(3-Hydroxyphenethyl)piperazine | CID 16740779 (related) | Secondary amine (piperazine), aryl alkyl ether |
Piperazine-phenolic conjugates emerged prominently in the 1970s–1980s with antihypertensive agents like prazosin, establishing the piperazine-aryl motif as a versatile scaffold for CNS and cardiovascular targeting. Early synthetic efforts focused on direct N-arylation (e.g., 3-(piperazin-1-yl)phenol [2]), but limited conformational freedom restricted target engagement. The incorporation of an ethyl spacer in 3-[2-(1-piperazinyl)ethyl]phenol addressed this by enhancing steric accessibility, enabling optimized receptor binding [6] [9].
This evolution paralleled three key shifts in medicinal chemistry:
The strategic fusion of phenolic and piperazine domains exploits complementary bioactivities:
Table 2: Biological Activities of Key Piperazinylphenol Derivatives
| Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Chalcone-piperazine hybrids | Antitumor (A549 lung cancer) | 0.19–5.24 μM | [6] |
| 1,2,3-Oxadiazole-piperazines | Antimicrobial (Gram-positive bacteria) | MIC: 2–8 μg/mL | [4] |
| GSK163090 (clinical candidate) | 5-HT₁A/B/D antagonism | Kᵢ < 10 nM | [3] |
This synergy enables multitarget engagement, positioning 3-[2-(1-piperazinyl)ethyl]phenol as a critical precursor in developing:
Table 3: Key Synthetic Routes to 3-[2-(1-Piperazinyl)ethyl]phenol Derivatives
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Reductive Amination | 3-Hydroxybenzaldehyde + piperazine, NaBH₄/MeOH, 0°C→RT, 12 h | 60–75% | Atom-economical, scalable |
| Ga(III)-Catalyzed Cyclization | Ga(NO₃)₃, Et₃N, HCHO/MeOH, 80°C, 30 min | >80% | One-pot, high purity |
| Nucleophilic Displacement | 1-(2-Chloroethyl)piperazine + 3-hydroxyphenol, K₂CO₃/acetone, reflux, 24 h | 40–55% | Tolerance to diverse phenol substituents |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5